Hydrogen Bond Acceptor Count: Target Compound (HBA = 4) Doubles the Capacity of Unsubstituted Parent (HBA = 2)
N-(2-methoxyethyl)-1-methyl-1H-pyrazol-4-amine possesses four hydrogen bond acceptor sites (pyrazole N2, exocyclic secondary amine N, ether O, and the methoxy O with partial character), compared to only two HBA sites in 1-methyl-1H-pyrazol-4-amine (pyrazole N2 and primary amine N) [1]. This doubling of HBA count is conferred by the 2-methoxyethyl side chain. The increased HBA capacity can strengthen polar interactions with biological targets and improve aqueous solubility—a critical parameter for both in vitro assay performance and downstream formulation [2].
| Evidence Dimension | Hydrogen bond acceptor count (computed) |
|---|---|
| Target Compound Data | 4 HBA (N-(2-methoxyethyl)-1-methyl-1H-pyrazol-4-amine, CAS 1216194-76-1) |
| Comparator Or Baseline | 2 HBA (1-methyl-1H-pyrazol-4-amine, CAS 69843-13-6) |
| Quantified Difference | +2 HBA (2-fold increase) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem) for comparator; vendor-computed (Leyan) for target compound |
Why This Matters
A higher HBA count directly expands the compound's capacity for specific polar interactions with protein targets and influences solubility—parameters that dictate whether a compound progresses from biochemical screening to cellular assays.
- [1] PubChem. 1-Methyl-1H-pyrazol-4-amine. CID 4770990, Hydrogen Bond Acceptor Count: 2. https://pubchem.ncbi.nlm.nih.gov/compound/1-methyl-1H-pyrazol-4-amine View Source
- [2] Lusardi M, Spallarossa A, Brullo C. Amino-Pyrazoles in Medicinal Chemistry: A Review. Int J Mol Sci. 2023;24(9):7834. Discusses the role of hydrogen bonding in aminopyrazole–target interactions. doi:10.3390/ijms24097834 View Source
